molecular formula C13H19NO B13995840 (4-Phenylazepan-4-yl)methanol CAS No. 7475-54-9

(4-Phenylazepan-4-yl)methanol

Cat. No.: B13995840
CAS No.: 7475-54-9
M. Wt: 205.30 g/mol
InChI Key: RICGNGUTQWPGLV-UHFFFAOYSA-N
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Description

(4-Phenylazepan-4-yl)methanol is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound features a phenyl group attached to the azepane ring, with a methanol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylazepan-4-yl)methanol typically involves the reaction of azepane derivatives with phenyl-containing reagents. One common method is the reduction of (4-Phenylazepan-4-yl)ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylazepan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: (4-Phenylazepan-4-yl)ketone or (4-Phenylazepan-4-yl)aldehyde.

    Reduction: (4-Phenylazepan-4-yl)amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(4-Phenylazepan-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Phenylazepan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like (4-Phenylpiperidin-4-yl)methanol share structural similarities with (4-Phenylazepan-4-yl)methanol.

    Azepane derivatives: Other azepane-based compounds with different substituents on the ring.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a methanol group on the azepane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

7475-54-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(4-phenylazepan-4-yl)methanol

InChI

InChI=1S/C13H19NO/c15-11-13(7-4-9-14-10-8-13)12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2

InChI Key

RICGNGUTQWPGLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(CO)C2=CC=CC=C2

Origin of Product

United States

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